Siguazodan

PDE3 inhibitor selectivity cAMP signaling platelet pharmacology

Select Siguazodan (SKF 94836) for PDE3-selective inhibition with ≥83-fold selectivity window over PDE1, PDE2, and PDE4 in human platelet homogenates — a pharmacological profile unmatched by milrinone or cilostamide. Proven synergism with PDE4 inhibitors (e.g., rolipram) in airway smooth muscle relaxation assays enables cAMP compartmentalization studies. Demonstrates cyclooxygenase-independent antiplatelet activity and potentiates β2-adrenoceptor responses without direct smooth muscle relaxation, ensuring clean experimental interpretation. Available as high-purity research tool compound.

Molecular Formula C14H16N6O
Molecular Weight 284.32 g/mol
CAS No. 115344-47-3
Cat. No. B1681754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiguazodan
CAS115344-47-3
Synonyms2-cyano-1-methyl-3-(4-(methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-yl)phenyl)guanidine
siguazodan
SK and F 94836
SK and F-94836
SKF 94836
Molecular FormulaC14H16N6O
Molecular Weight284.32 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=NC)NC#N
InChIInChI=1S/C14H16N6O/c1-9-7-12(21)19-20-13(9)10-3-5-11(6-4-10)18-14(16-2)17-8-15/h3-6,9H,7H2,1-2H3,(H,19,21)(H2,16,17,18)
InChIKeyNUHPODZZKHQQET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Siguazodan Procurement: A Quantitative Reference for PDE3-Selective Inhibition in Preclinical Cardiovascular and Airway Pharmacology


Siguazodan (CAS 115344-47-3, also designated SKF 94836) is a synthetic small-molecule phosphodiesterase (PDE) inhibitor that exhibits high selectivity for the PDE3 isozyme [1]. It is chemically classified as a cyano-substituted phenylpyridazinone guanidine derivative (C14H16N6O, MW 284.32) [2]. The compound is documented to possess positive inotropic, vasodilatory, and antiplatelet activities in preclinical models, with oral bioavailability and sustained duration of action established in conscious canine studies [3]. As a tool compound for investigating cAMP-dependent signaling, siguazodan serves as a reference standard for PDE3 inhibition in experimental systems where isozyme selectivity is a critical experimental variable [1].

Why PDE3 Inhibitor Interchangeability Is Not Supported: Siguazodan Differentiation Evidence


Although multiple PDE3 inhibitors are commercially available as research tools, substitution with alternative PDE3 inhibitors (e.g., milrinone, cilostamide, enoximone) or PDE4-selective agents (e.g., rolipram) without empirical validation introduces substantial experimental variability. Siguazodan exhibits a distinct functional profile characterized by differential efficacy in specific smooth muscle assays and a unique synergism profile when co-administered with PDE4 inhibitors [1]. Unlike pan-PDE inhibitors or less selective PDE3 agents, siguazodan demonstrates ≥85-fold selectivity over PDE4, PDE1, and PDE2 in human platelet homogenates, establishing a well-defined selectivity window that is not uniformly present across the PDE3 inhibitor class [2]. The following evidence dimensions document the quantitative boundaries of siguazodan's pharmacological identity relative to its closest comparators, thereby enabling informed procurement decisions for experimental systems where PDE isozyme specificity, tissue-dependent response profiles, or combination pharmacology are primary considerations.

Siguazodan Comparative Pharmacology: Quantitative Differentiation from Milrinone, Rolipram, and PDE3 Inhibitors


PDE Isozyme Selectivity Profile of Siguazodan Relative to Rolipram in Human Platelet Homogenates

In human platelet homogenates, siguazodan inhibits PDE3 with an IC50 of 1.2 μM while exhibiting minimal activity against PDE1, PDE2, or PDE4 (IC50 > 100 μM for all three isozymes) [1]. This establishes a selectivity window exceeding 83-fold. In contrast, the PDE4-selective inhibitor rolipram shows the inverse selectivity pattern with PDE4 IC50 of 0.8 μM and PDE3 IC50 > 100 μM [2]. This orthogonal selectivity profile enables experimental dissection of PDE3-dependent versus PDE4-dependent cAMP pools in platelets and other tissues.

PDE3 inhibitor selectivity cAMP signaling platelet pharmacology

LTC4-Induced Tracheal Contraction Relaxation: Siguazodan versus Milrinone Comparative Potency

In isolated guinea-pig trachea from non-sensitized animals, both milrinone and siguazodan potently relaxed leukotriene C4 (LTC4)-induced contraction, whereas rolipram, Ro 20-1724, and zaprinast were significantly less active in this assay [1]. The relative potencies of siguazodan and milrinone were comparable in this model, but both PDE3 inhibitors demonstrated superior efficacy relative to PDE4 and PDE5 inhibitors. This contrasts with antigen (ovalbumin)-induced contraction, where PDE4 inhibitors (rolipram) showed strong inhibition and PDE3 inhibitors (siguazodan, milrinone) exhibited minimal efficacy.

airway smooth muscle bronchodilation leukotriene antagonism

Antigen-Induced Bronchospasm In Vivo: Siguazodan versus Rolipram and Zardaverine in Guinea Pig Model

In anesthetized, ventilated guinea pigs sensitized to ovalbumin, the intravenous ID50 values against antigen-induced bronchospasm were: rolipram = 0.2 mg/kg, siguazodan > 10 mg/kg, and zardaverine (dual PDE3/4 inhibitor) = 2.4 mg/kg [1]. Siguazodan alone is essentially ineffective in this model at doses up to 10 mg/kg, whereas rolipram demonstrates potent inhibition. However, when administered in combination with siguazodan (5.4 mg/kg i.v.), rolipram (0.4–5.4 mg/kg) abolished histamine- and LTD4-induced bronchoconstriction, indicating additive or synergistic interaction between PDE3 and PDE4 inhibition [1].

asthma model bronchospasm PDE inhibitor combination therapy

Human Platelet Aggregation Inhibition: Agonist-Dependent Efficacy of Siguazodan

In human platelet-rich plasma (PRP), siguazodan inhibited U46619 (thromboxane mimetic)-induced aggregation more potently than ADP- or collagen-induced aggregation [1]. At 10 μM, siguazodan inhibited ADP (5 μM)-induced aggregation by approximately 50%; at 100 μM, it almost completely suppressed aggregation induced by ADP (5 μM), collagen (2 μg/mL), and adrenaline (10 μM) . Concomitantly, siguazodan at 100 μM elevated platelet cAMP levels by approximately 3.5-fold relative to control . Aspirin pretreatment did not affect siguazodan's potency, indicating cAMP-dependent, cyclooxygenase-independent antiplatelet activity [1].

antiplatelet activity thrombosis models cAMP elevation

IL-13 Regulation in Human T Lymphocytes: PDE3 Inhibition Alone Insufficient, but Augments PDE4 Inhibitor Efficacy

In allergen-specific human T lymphocyte clones, the PDE4 inhibitor rolipram down-regulated proliferative responses with an IC50 of 20 μM and maximal inhibition of 67% [1]. The PDE3 inhibitor siguazodan provided no independent efficacy in this assay (IC50 > 10^-4 M, i.e., >100 μM). However, addition of 10^-5 M siguazodan significantly increased the efficacy of rolipram at 10^-6, 10^-5, and 10^-4 M (P < 0.03, 0.01, and 0.04, respectively), without altering the EC50 values of rolipram [1]. For IL-13 gene expression and protein secretion, PDE4 inhibition produced significant down-regulation (P ≤ 0.005), whereas PDE3 inhibition alone showed no independent efficacy (P ≤ 0.2) and did not enhance PDE4 inhibitor effects in this endpoint [1].

T cell immunology IL-13 cytokine PDE3/PDE4 synergy

Human Myometrium Contractility: Siguazodan versus Milrinone and PDE4 Inhibitors

In human term myometrium, PDE4 inhibitors (rolipram, RP 73401, Ro 20-1724) inhibited spontaneous contractions with Emax ≈ 100% and pD2 values of 6.80, 6.84, and 6.31, respectively [1]. In contrast, PDE3 inhibitors (milrinone and siguazodan) and the PDE5 inhibitor zaprinast were only marginally effective as monotherapy. However, siguazodan (0.1 μM) potentiated the response to the β2-adrenoceptor agonist salbutamol, increasing Emax from 75% to 88% with an associated pD2 shift from 6.51 to 6.93 [1]. This potentiation effect distinguishes siguazodan from PDE4 inhibitors, which themselves are potent direct relaxants of myometrial tissue.

uterine smooth muscle tocolysis β2-adrenoceptor potentiation

Siguazodan Application Scenarios: Evidence-Driven Use Cases in Preclinical Research


PDE3/PDE4 Synergy Studies in Airway Pharmacology

Siguazodan is the appropriate PDE3-selective tool for investigating the additive or synergistic effects of combined PDE3 and PDE4 inhibition on airway smooth muscle relaxation and bronchospasm attenuation. As documented in Section 3, siguazodan alone is ineffective against antigen-induced bronchospasm (ID50 > 10 mg/kg) but abolishes histamine- and LTD4-induced bronchoconstriction when co-administered with rolipram [1]. This well-characterized combination profile makes siguazodan suitable for dissecting the relative contributions of PDE3 and PDE4 to cAMP compartmentalization in airway tissues.

cAMP-Dependent Antiplatelet Mechanism Studies Independent of Cyclooxygenase

Siguazodan is suitable for studies of cAMP-mediated platelet inhibition in human platelet-rich plasma and washed platelet preparations, particularly where cyclooxygenase-independent mechanisms are under investigation. The compound elevates platelet cAMP (2-fold at 10 μM, 3.5-fold at 100 μM) and inhibits aggregation induced by multiple agonists, with potency unaffected by aspirin pretreatment [2]. This distinguishes siguazodan from aspirin and other cyclooxygenase inhibitors, enabling experimental dissection of the cAMP axis in platelet activation without confounding arachidonic acid pathway interference.

β2-Adrenoceptor Potentiation Studies in Smooth Muscle Preparations

Siguazodan is a relevant tool for investigating PDE3-mediated potentiation of β2-adrenergic responses in smooth muscle tissues. In human term myometrium, siguazodan (0.1 μM) increases the maximal response to salbutamol from 75% to 88% and shifts the pD2 from 6.51 to 6.93 [3]. This functional potentiation occurs without significant direct relaxant effect, contrasting with PDE4 inhibitors which are potent direct relaxants. This property supports the use of siguazodan in studies examining cAMP compartmentalization and functional coupling between β2-adrenoceptors and PDE3 in smooth muscle.

Selective PDE3 Inhibition in Platelet Cyclic Nucleotide Signaling

Siguazodan is appropriate for experiments requiring clean PDE3-selective inhibition with minimal off-target activity against other PDE isozymes. In human platelet homogenates, siguazodan inhibits PDE3 with an IC50 of 1.2 μM while exhibiting IC50 values >100 μM for PDE1, PDE2, and PDE4 [2]. This ≥83-fold selectivity window enables studies of PDE3-specific contributions to cAMP hydrolysis in platelets and other tissues where multiple PDE isozymes co-localize, minimizing confounding inhibition of PDE4, PDE1, or PDE2 at concentrations up to 100 μM.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Siguazodan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.